molecular formula C22H38O2 B14253978 3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol CAS No. 404826-07-9

3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol

Cat. No.: B14253978
CAS No.: 404826-07-9
M. Wt: 334.5 g/mol
InChI Key: RYXPVLSSWPYZLK-UHFFFAOYSA-N
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Description

3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol is an organic compound known for its unique structure and properties. This compound features two bulky 2,4,4-trimethylpentan-2-yl groups attached to a benzene ring, which also contains two hydroxyl groups at the 1 and 2 positions. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol typically involves the alkylation of a benzene derivative with 2,4,4-trimethylpentan-2-yl groups. One common method involves the electrophilic alkylation of a benzene ring using 2,4,4-trimethyl-1-pentene in the presence of an acid catalyst such as acid clay . The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize the purity of the final product. The compound is then purified through various techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the hydroxyl groups or alter the alkyl side chains.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the bulky alkyl groups influence the compound’s steric properties. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol is unique due to the specific positioning of its hydroxyl groups and the bulky nature of its alkyl side chains. These features contribute to its distinct chemical reactivity and physical properties, making it valuable in various applications.

Properties

CAS No.

404826-07-9

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

3,4-bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol

InChI

InChI=1S/C22H38O2/c1-19(2,3)13-21(7,8)15-11-12-16(23)18(24)17(15)22(9,10)14-20(4,5)6/h11-12,23-24H,13-14H2,1-10H3

InChI Key

RYXPVLSSWPYZLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=C(C(=C(C=C1)O)O)C(C)(C)CC(C)(C)C

Origin of Product

United States

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